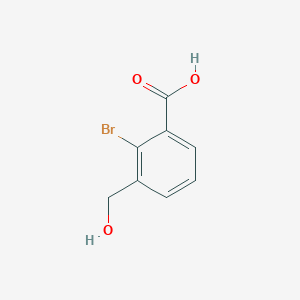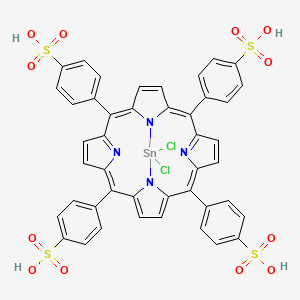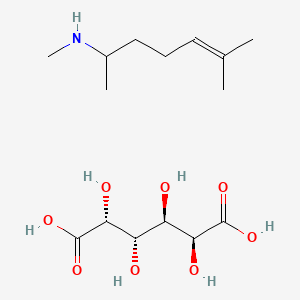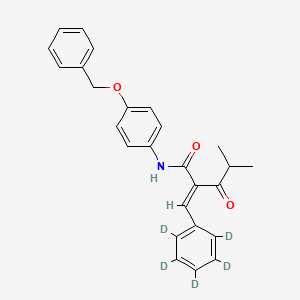
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two fluorine atoms, a methyl group attached to the pyridine ring, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran.
Esterification: The final step involves the esterification of the difluoro-(4-methyl-pyridin-2-yl)-acetic acid with ethanol to form the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
- Difluoro-(2-methyl-pyridin-4-yl)-acetic acid ethyl ester
- Difluoro-(4-methyl-pyridin-3-yl)-acetic acid ethyl ester
- **Difluoro-(4-methyl-p
Propiedades
Número CAS |
503627-65-4 |
|---|---|
Fórmula molecular |
C10H11F2NO2 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-7(2)4-5-13-8/h4-6H,3H2,1-2H3 |
Clave InChI |
QDTVZSDHZPBXNU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NC=CC(=C1)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt](/img/structure/B12341077.png)

![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)

![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)

![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)

![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)



